1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a benzyl group, a chlorophenyl group, and a cyanoethyl group attached to the urea moiety
Preparation Methods
The synthesis of 1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea can be achieved through several synthetic routes. One common method involves the reaction of benzyl isocyanate with 3-chlorophenyl isocyanate and 2-cyanoethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.
Chemical Reactions Analysis
1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea can be compared with other similar compounds, such as:
1-Benzyl-3-(3-chlorophenyl)urea: Lacks the cyanoethyl group, which may result in different chemical and biological properties.
1-Benzyl-3-(2-cyanoethyl)urea:
3-(3-Chlorophenyl)-1-(2-cyanoethyl)urea: Lacks the benzyl group, which may influence its overall stability and interactions.
The uniqueness of this compound lies in the combination of these functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Properties
IUPAC Name |
1-benzyl-3-(3-chlorophenyl)-1-(2-cyanoethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-15-8-4-9-16(12-15)20-17(22)21(11-5-10-19)13-14-6-2-1-3-7-14/h1-4,6-9,12H,5,11,13H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIYCNABMSOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCC#N)C(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.